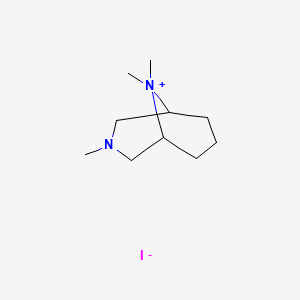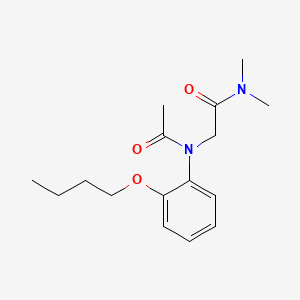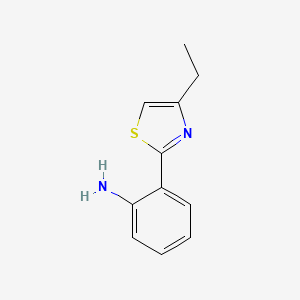
1,2,2,4-Tetramethyl-3-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,4-Tetramethyl-3-phenylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by its unique structure, which includes four methyl groups and a phenyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-3-phenylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions with high selectivity and yield. For example, the preparation of 2,2,4,4-tetramethyl-1,3-cyclobutanediamine, a related compound, involves the amination reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using catalysts such as nickel, zinc, cobalt, or noble metals like ruthenium and palladium .
Chemical Reactions Analysis
Types of Reactions
1,2,2,4-Tetramethyl-3-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,2,4-Tetramethyl-3-phenylpiperazine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including as antidepressants and antipsychotics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-3-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives have been shown to act as permeation enhancers in intestinal tissues, affecting mitochondrial membrane potential and plasma membrane potential . This can lead to increased permeability and absorption of certain compounds.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpiperazine: A related compound with similar structural features but different functional groups.
4-Phenylpiperidine: Another piperazine derivative with a phenyl group attached to the piperidine ring.
3-Ethyl-4-methyl-3-pyrrolin-2-one: A compound with a similar heterocyclic structure but different substituents.
Uniqueness
1,2,2,4-Tetramethyl-3-phenylpiperazine is unique due to its specific arrangement of methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1,2,2,4-tetramethyl-3-phenylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-14(2)13(12-8-6-5-7-9-12)15(3)10-11-16(14)4/h5-9,13H,10-11H2,1-4H3 |
InChI Key |
VFRNYWHWDJUCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(CCN1C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


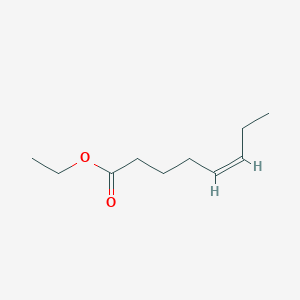
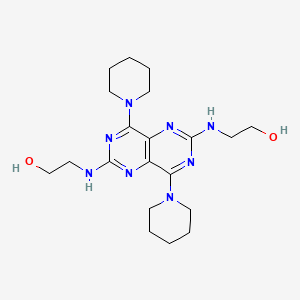
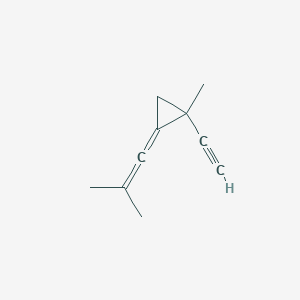
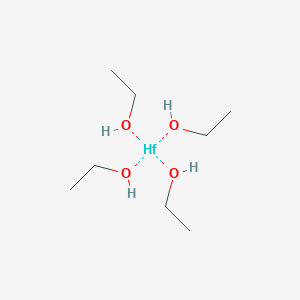
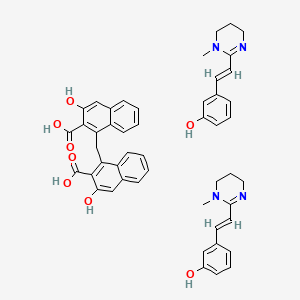
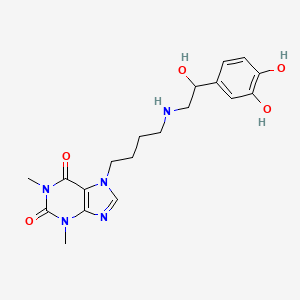
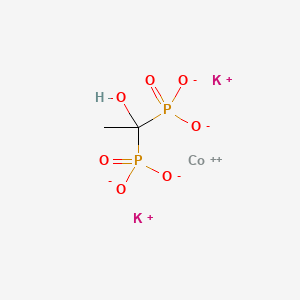
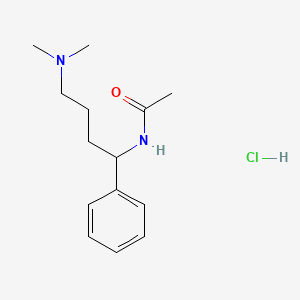
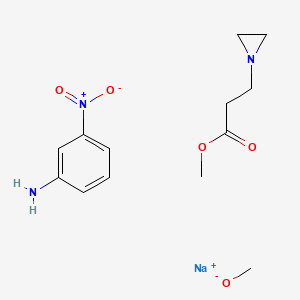
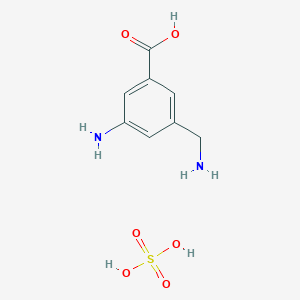
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
